molecular formula C21H27N5O2 B5458104 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine

Cat. No. B5458104
M. Wt: 381.5 g/mol
InChI Key: NGADJJRLWAKKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical compounds are substances formed when two or more elements are chemically bonded together. The type of bonds holding the elements together and the way the atoms are arranged can greatly influence the properties of these compounds .


Synthesis Analysis

The synthesis of a chemical compound often involves a series of reactions, with each step transforming the starting materials into the desired product through a specific chemical reaction .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. It determines many of the physical and chemical properties of the compound .


Chemical Reactions Analysis

This involves studying the transformations that a compound undergoes when it reacts with other substances. It can provide insights into the reactivity of the compound and its potential uses .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting and boiling points, solubility, reactivity, and stability .

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This involves assessing the potential risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve exploring potential applications of the compound, developing more efficient synthesis methods, or investigating its behavior under different conditions .

properties

IUPAC Name

(3-methoxyphenyl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-28-18-7-5-6-17(16-18)20(27)25-14-12-24(13-15-25)19-8-9-22-21(23-19)26-10-3-2-4-11-26/h5-9,16H,2-4,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGADJJRLWAKKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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